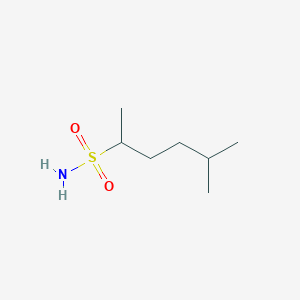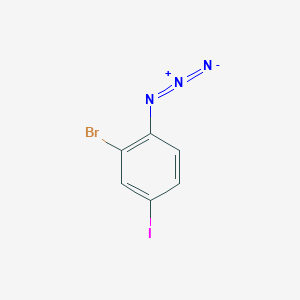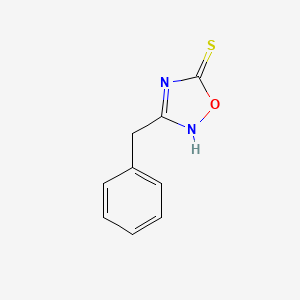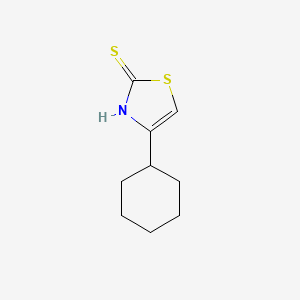
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-(3,5-difluorofenil)-4-fluoropiperidina es un compuesto químico que pertenece a la clase de los derivados de piperidina. Se caracteriza por la presencia de átomos de flúor tanto en los anillos fenilo como piperidina. Este compuesto se utiliza comúnmente en la investigación científica como bloque de construcción en la síntesis de varios compuestos orgánicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 4-(3,5-difluorofenil)-4-fluoropiperidina típicamente implica la reacción de acoplamiento de Suzuki-Miyaura. Esta reacción es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. Implica el acoplamiento de ácido 3,5-difluorofenilborónico con un derivado de piperidina adecuado bajo la catálisis de complejos de paladio . Las condiciones de reacción son generalmente suaves y tolerantes a grupos funcionales, lo que lo convierte en un método eficiente para sintetizar este compuesto.
Métodos de producción industrial
En entornos industriales, la producción del clorhidrato de 4-(3,5-difluorofenil)-4-fluoropiperidina puede implicar reacciones de acoplamiento de Suzuki-Miyaura a gran escala. El proceso está optimizado para un alto rendimiento y pureza, utilizando a menudo sistemas automatizados para controlar los parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 4-(3,5-difluorofenil)-4-fluoropiperidina experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de flúor en el anillo fenilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reacciones de oxidación y reducción: El anillo piperidina puede sufrir oxidación para formar los N-óxidos correspondientes o reducción para formar aminas secundarias.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, a menudo en condiciones básicas.
Reacciones de oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reacciones de reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de piperidina sustituidos, mientras que las reacciones de oxidación y reducción pueden producir N-óxidos o aminas secundarias, respectivamente .
Aplicaciones Científicas De Investigación
El clorhidrato de 4-(3,5-difluorofenil)-4-fluoropiperidina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en el estudio de vías e interacciones biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-(3,5-difluorofenil)-4-fluoropiperidina implica su interacción con dianas moleculares y vías específicas. Los átomos de flúor mejoran la afinidad de unión del compuesto a ciertos receptores o enzimas, modulando así su actividad. Las dianas moleculares y las vías exactas pueden variar según la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de 4-(3,5-difluorofenil)piperidina
- 4-(3,5-Difluorofenil)-3H-pirrolo[2,3-b]piridin-3-ilideno
Singularidad
El clorhidrato de 4-(3,5-difluorofenil)-4-fluoropiperidina es único debido a la presencia de átomos de flúor tanto en los anillos fenilo como piperidina, lo que puede influir significativamente en su reactividad química y actividad biológica. Esta doble fluoración puede mejorar la estabilidad del compuesto, la afinidad de unión y la eficacia general en diversas aplicaciones .
Propiedades
Fórmula molecular |
C11H13ClF3N |
|---|---|
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
4-(3,5-difluorophenyl)-4-fluoropiperidine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11;/h5-7,15H,1-4H2;1H |
Clave InChI |
ZJKYOLGCZODGIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC(=CC(=C2)F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)


![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)




![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)

![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)


